molecular formula C21H22N2O3 B609837 Paquinimod CAS No. 248282-01-1

Paquinimod

Cat. No.: B609837
CAS No.: 248282-01-1
M. Wt: 350.4 g/mol
InChI Key: DIKSYHCCYVYKRO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Paquinimod is an orally active quinoline-3-carboxamide (Q substance) class immunomodulator . Its primary targets are S100A9 (Calgranulin B; MRP14) . S100A9 is a damage-associated molecular pattern protein that plays a crucial role in the inflammatory response and fibrotic processes .

Mode of Action

This compound acts by directly binding to S100A9 and blocking its interaction with the receptor for advanced glycation end products (RAGE) and Toll-like receptor 4 (TLR4) . This disruption prevents S100A9 activity, thereby modulating the immune response .

Biochemical Pathways

It is known that s100a9, the target of this compound, is involved in various inflammatory and fibrotic processes . By inhibiting S100A9, this compound may impact these pathways, leading to a reduction in inflammation and fibrosis .

Pharmacokinetics

The pharmacokinetics of this compound have been confirmed in human clinical trials .

Result of Action

This compound has been shown to ameliorate fibrotic pathological changes and significantly reduce hydroxyproline content in the lung tissues of mice with bleomycin-induced pulmonary fibrosis . It also reduced the number of lymphocytes and neutrophils in bronchoalveolar lavage fluid (BALF) and suppressed endothelial–mesenchymal transition in vivo . These results suggest that this compound can effectively inhibit disease progression and has a protective effect in experimental lupus .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the progression of diseases such as systemic lupus erythematosus (SLE) and idiopathic pulmonary fibrosis (IPF), against which this compound is developed, can be influenced by factors such as the patient’s immune status, co-existing medical conditions, and the use of other medications . .

Biochemical Analysis

Biochemical Properties

Paquinimod is known to interact with S100A9, a damage-associated molecular pattern protein . S100A9 plays a significant role in the inflammatory response and fibrotic processes . The interaction between this compound and S100A9 is believed to be crucial for its immunomodulatory properties .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been reported to reduce the number of lymphocytes and neutrophils in bronchoalveolar lavage fluid . It also suppresses endothelial–mesenchymal transition in vivo .

Molecular Mechanism

It is known that this compound prevents the activity of S100A9 . This inhibition is believed to be a key part of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects. For example, in a study of systemic sclerosis patients, this compound was administered for 8 weeks, and changes in disease-related biomarkers were observed over this period .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages. In a murine model of neutrophilic asthma, several dosages of this compound were administered, with dosages of >1 mg/kg/day showing good inhibitory effects on neutrophilic inflammation .

Metabolic Pathways

Given its known interactions with S100A9, it is likely that it is involved in pathways related to inflammation and fibrosis .

Transport and Distribution

Given its molecular properties and its known interactions with S100A9, it is likely that it is transported and distributed in a manner similar to other quinoline-3-carboxamide derivatives .

Subcellular Localization

Given its molecular properties and its known interactions with S100A9, it is likely that it is localized in a manner similar to other quinoline-3-carboxamide derivatives .

Chemical Reactions Analysis

Paquinimod undergoes various chemical reactions, including:

Scientific Research Applications

Paquinimod has a wide range of scientific research applications:

Comparison with Similar Compounds

Paquinimod is compared with other quinoline-3-carboxamide derivatives and immunomodulatory agents such as prednisolone and mycophenolate mofetil . While these compounds share some similarities in their immunomodulatory effects, this compound is unique in its specific targeting of the S100A9 protein and its oral bioavailability . Other similar compounds include:

This compound’s distinct mechanism of action and therapeutic potential make it a valuable compound in the field of immunomodulation and autoimmune disease treatment.

Properties

IUPAC Name

N,5-diethyl-4-hydroxy-1-methyl-2-oxo-N-phenylquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-14-10-9-13-16-17(14)19(24)18(20(25)22(16)3)21(26)23(5-2)15-11-7-6-8-12-15/h6-13,24H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKSYHCCYVYKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)N(C(=O)C(=C2O)C(=O)N(CC)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179537
Record name Paquinimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248282-01-1
Record name Paquinimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=248282-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paquinimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248282011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paquinimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13118
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Paquinimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Quinolinecarboxamide, N,5-diethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl
Source European Chemicals Agency (ECHA)
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Record name PAQUINIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB76GLG27V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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